N-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-N-methylpyrrolidin-3-amine
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Overview
Description
N-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-N-methylpyrrolidin-3-amine is a compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-N-methylpyrrolidin-3-amine typically involves the cyclization of amidoximes with carboxyl derivatives or aldehydes in the presence of inorganic bases. One common method is the one-pot synthesis from amidoximes and various carboxyl derivatives in aprotic bipolar solvents like DMSO . The reaction conditions often include room temperature and the use of organic bases for cyclization.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
N-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-N-methylpyrrolidin-3-amine can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve specific temperatures, solvents, and catalysts to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol. Substitution reactions can result in a wide range of products depending on the nucleophile used.
Scientific Research Applications
N-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-N-methylpyrrolidin-3-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-N-methylpyrrolidin-3-amine involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- N-Cyclopropyl-3-{5-[(ethylamino)methyl]-1,2,4-oxadiazol-3-yl}benzamide
- 3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-N-(2-pyridinylmethyl)benzamide
- 3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-N-ethyl-N-methylbenzamide
Uniqueness
N-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-N-methylpyrrolidin-3-amine is unique due to its specific structure, which imparts distinct chemical and biological properties. Its cyclopropyl and oxadiazole moieties contribute to its stability and reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H18N4O |
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Molecular Weight |
222.29 g/mol |
IUPAC Name |
N-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-N-methylpyrrolidin-3-amine |
InChI |
InChI=1S/C11H18N4O/c1-15(9-4-5-12-6-9)7-10-13-11(16-14-10)8-2-3-8/h8-9,12H,2-7H2,1H3 |
InChI Key |
MGEFLIBUAICODM-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=NOC(=N1)C2CC2)C3CCNC3 |
Origin of Product |
United States |
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